4-Fluoro-3-methylphenylzinc iodide

Vue d'ensemble

Description

4-Fluoro-3-methylphenylzinc iodide is a chemical compound with diverse applications. It is known for its perplexing properties and serves as a valuable tool in scientific research. The molecular formula is C7H6FIZn and the molecular weight is 301.42 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a fluorine atom at the 4-position and a methyl group at the 3-position. This phenyl ring is then bonded to a zinc atom, which is also bonded to an iodide ion .Applications De Recherche Scientifique

Biochemistry Applications

Protein Fluorescence Studies : Compounds like iodide ions have been utilized in the study of protein fluorescence, particularly in understanding the quenching mechanism of tryptophyl fluorescence in proteins. This is essential for probing fluorophor exposure in proteins, which can be critical for understanding protein structure and function (Lehrer, 1971).

Flow Cytometry : Fluorochromes, including iodide derivatives, are used in flow cytometry for estimating nuclear DNA content in plants. The choice of fluorochrome can impact the accuracy of DNA content estimation due to differences in DNA base preferences (Doležel, Sgorbati & Lucretti, 1992).

Organic Chemistry and Synthesis

Synthesis of Enantiomerically Pure Compounds : Research in organic chemistry has involved the synthesis of enantiomerically pure fluoromuscarines using compounds like tetrahydrofuran-2-yl)methyl]trimethylammonium iodide, showcasing the role of iodide derivatives in the preparation of optically active molecules (Bravo et al., 1992).

Cross-Coupling Reactions : Alkylzinc iodides, which may include compounds similar to 4-Fluoro-3-methylphenylzinc iodide, have been used in nickel-catalyzed cross-coupling reactions with alkyl halides. This demonstrates their utility in creating complex organic molecules (Jensen & Knochel, 2002).

Materials Science

Development of Fluorescent Probes : Compounds like iodides are integral in the development of fluorescent probes for detecting various substances, such as heavy metals in aqueous solutions. The mechanisms often involve specific reactions like ester hydrolysis to release a fluorophore (Zhang et al., 2019).

Semiconductor Research : Halide perovskites, which can include iodide-based materials, are of great interest in the field of materials science for their semiconductor properties. They are used in a variety of applications, from photovoltaics to photoluminescent materials (Stoumpos, Malliakas & Kanatzidis, 2013).

Mécanisme D'action

Target of Action

4-Fluoro-3-methylphenylzinc iodide is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the SM coupling reaction . The compound plays a role in the formation of carbon–carbon bonds, which are crucial in various biochemical pathways.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . .

Propriétés

IUPAC Name |

1-fluoro-2-methylbenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNHGXPRBDKEMW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299288 | |

| Record name | (4-Fluoro-3-methylphenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352525-72-5 | |

| Record name | (4-Fluoro-3-methylphenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

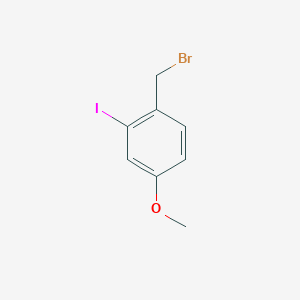

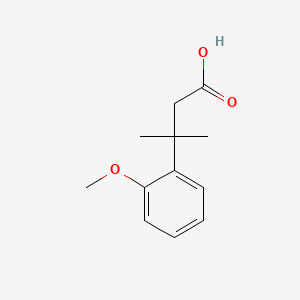

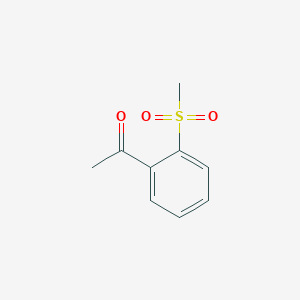

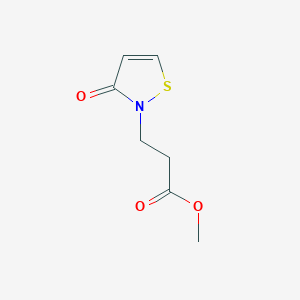

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)

![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)